![molecular formula C16H16N4OS B2759705 2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1790195-92-4](/img/structure/B2759705.png)

2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

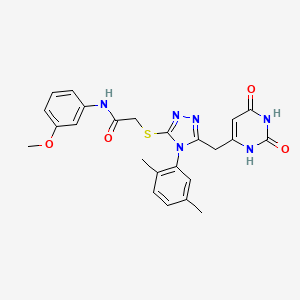

The compound “2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide” is a nitrogen heterocycle . Nitrogen heterocycles are some of the most important compounds that are found in nature or synthesized otherwise. These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized from diethyl malonate and ethyl chloroacetate by nucleophilic substitution, ring-closure, chlorination, and Suzuki reaction .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . The benzylthio and acetamide groups would be attached at the 2-position and N-position of the pyrazolo[1,5-a]pyrimidine core, respectively.科学的研究の応用

Peripheral Benzodiazepine Receptor Ligands : A study by Selleri et al. (2005) explored the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, which are structurally related to the compound . These compounds have been identified as selective peripheral benzodiazepine receptor (PBR) ligands. This application is significant for understanding the modulation of steroid biosynthesis in glioma cells and might have implications in neurobiology and cancer research (Selleri et al., 2005).

Insecticidal Properties : Fadda et al. (2017) conducted research on heterocycles that incorporate a thiadiazole moiety, similar in structure to the compound . These compounds demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates potential applications in agriculture and pest control (Fadda et al., 2017).

PET Imaging : Dollé et al. (2008) reported on the synthesis of radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). They synthesized a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the target compound, highlighting its potential use in diagnostic imaging and neurobiological research (Dollé et al., 2008).

Histamine H4 Receptor Ligands : Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), which shares structural similarities with the target compound. These compounds showed potential in modulating inflammatory responses and pain, indicating possible therapeutic applications (Altenbach et al., 2008).

Antimicrobial Activities : Various studies have synthesized compounds structurally related to 2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide with significant antimicrobial properties. For instance, Riyadh (2011) and Soliman et al. (2009) explored the synthesis of compounds with potential antimicrobial activities, indicating the compound's relevance in developing new antimicrobial agents (Riyadh, 2011), (Soliman et al., 2009).

作用機序

Target of Action

The primary target of this compound is the Translocator Protein (TSPO) . TSPO is a protein found in the outer mitochondrial membrane and is closely related to neuroinflammation and neuronal damage, which might cause several central nervous system diseases .

Mode of Action

The compound interacts with TSPO, exhibiting a nano-molar affinity for the protein . This interaction is stronger than that of DPA-714, a well-known TSPO ligand . The binding of the compound to TSPO can influence the function of the protein, potentially modulating its role in neuroinflammation and neuronal damage .

Biochemical Pathways

TSPO is involved in various biological processes, including cholesterol transport and steroid hormone synthesis . Therefore, the compound’s interaction with TSPO could potentially affect these pathways.

Pharmacokinetics

The compound exhibits suitable lipophilicity for in vivo brain studies . After radiolabeling with fluorine-18, the compound was used for a dynamic positron emission tomography (PET) study in a rat LPS-induced neuroinflammation model

Result of Action

The compound’s action results in a clear visualization of the inflammatory lesion in a rat LPS-induced neuroinflammation model . The uptake location of the compound in the PET study was consistent with a positively activated microglia region . This suggests that the compound could be employed as a potential PET tracer for detecting neuroinflammation .

特性

IUPAC Name |

2-benzylsulfanyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-12-7-15-17-8-14(9-20(15)19-12)18-16(21)11-22-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGBMHIKINKLGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pivalamide](/img/structure/B2759623.png)

![5-[(3-methoxypropyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2759624.png)

![N'-[(thiophen-2-yl)methyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2759628.png)

![N'-(2-chlorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide](/img/structure/B2759631.png)

![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol](/img/structure/B2759633.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea](/img/structure/B2759635.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-benzylbenzamide](/img/structure/B2759638.png)

![8-(2-((3,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759641.png)

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2759642.png)